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molecular formula C14H10N2O3 B2938696 4-(Benzyloxy)-3-nitrobenzonitrile CAS No. 142247-72-1

4-(Benzyloxy)-3-nitrobenzonitrile

Cat. No. B2938696
M. Wt: 254.245
InChI Key: BTSSIVDGWYWPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350761B1

Procedure details

A solution of 3-nitro-4-hydroxybenzonitrile (10 g, 61 mmol) in a mixture of 40 mL of dimethylformamide and 100 mL of acetonitrile was stirred as anhydrous potassium carbonate (10.1 g, 73.2 mmol) and benzyl bromide (10.4 g, 61 mmol) were added. The reaction was heated at 60° C. for about 4 h. The reaction was filtered and the solid was washed with ethyl acetate. The filtrate was washed with water. The organic layers were washed with water and brine, dried and concentrated. The solid was recrystallized from acetone/hexane to give 14 g (90%) of 3-nitro-4-(benzyloxy)benzonitrile, as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O.C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:7]#[N:8])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid was washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with water
WASH
Type
WASH
Details
The organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from acetone/hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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